![molecular formula C26H27N3O2 B12544197 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143662-02-6](/img/structure/B12544197.png)
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with a unique structure that combines a heptan-3-yl group, an isoquinolin-1-yl group, and a naphthalen-1(2H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps. One common approach is to start with the naphthalen-1(2H)-one core and introduce the heptan-3-yl group through an etherification reaction. This is followed by the introduction of the isoquinolin-1-yl group via a hydrazone formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the isoquinolin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1(2H)-one oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The isoquinolin-1-yl group can bind to enzymes or receptors, modulating their activity. The hydrazone moiety may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Heptan-3-yl)oxy]-2-[2-(quinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Similar structure but with a quinolin-1-yl group instead of an isoquinolin-1-yl group.
4-[(Heptan-3-yl)oxy]-2-[2-(pyridin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Contains a pyridin-1-yl group.
Uniqueness
The uniqueness of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinolin-1-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
143662-02-6 |
|---|---|
Formule moléculaire |
C26H27N3O2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-heptan-3-yloxy-2-(isoquinolin-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C26H27N3O2/c1-3-5-11-19(4-2)31-24-17-23(25(30)22-14-9-8-13-21(22)24)28-29-26-20-12-7-6-10-18(20)15-16-27-26/h6-10,12-17,19,30H,3-5,11H2,1-2H3 |
Clé InChI |
DYBCHGMBCHKXLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

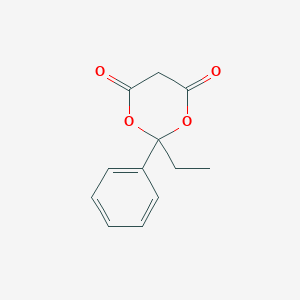

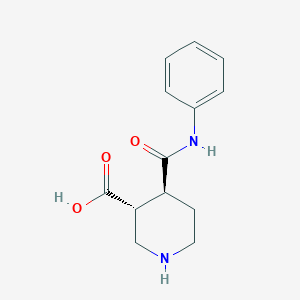


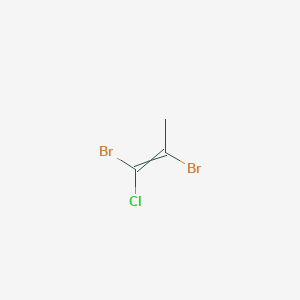
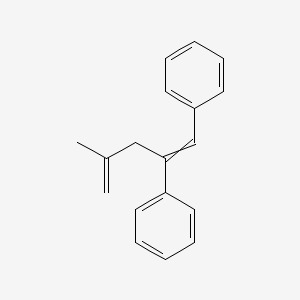
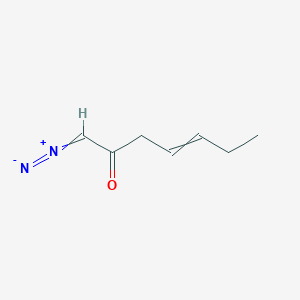
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)
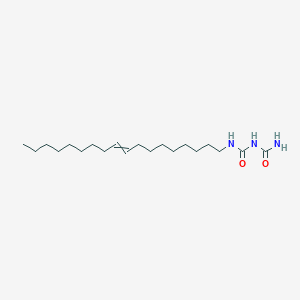
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
